molecular formula C18H28N4O2S B6484928 5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-79-7

5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6484928
CAS No.: 900004-79-7
M. Wt: 364.5 g/mol
InChI Key: VICDMMBJUSGSKY-UHFFFAOYSA-N
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Description

5-((2-(Diethylamino)ethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ( 900004-79-7) is a small molecule belonging to the pyrido[2,3-d]pyrimidine class, a scaffold recognized as a privileged structure in medicinal chemistry due to its resemblance to purine bases found in DNA and RNA . This structural similarity makes derivatives like this compound valuable precursors for developing potential enzyme inhibitors and probes for biological systems . The molecular formula is C18H28N4O2S, and it has a molecular weight of 364.51 g/mol . The pyrido[2,3-d]pyrimidine core is a versatile heterocyclic system of significant interest in drug discovery . Researchers are particularly interested in these frameworks for their multi-target potential against complex diseases. For instance, related pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as dual-acting molecules, demonstrating inhibitory activity against kinases like EGFR (Epidermal Growth Factor Receptor) while also exhibiting antibacterial properties . This highlights the scaffold's utility in developing targeted therapies, especially in oncology, where kinase inhibition is a prominent strategy . Furthermore, structurally similar compounds have been investigated as potent cholinesterase inhibitors, suggesting research value in the context of neurodegenerative conditions such as Alzheimer's disease . The specific substitution pattern on this compound, featuring a diethylaminoethylthio chain, may contribute to its physicochemical properties and interaction with biological targets, facilitating research into structure-activity relationships (SAR). This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[2-(diethylamino)ethylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2S/c1-6-9-13-12-19-16-14(17(23)21(5)18(24)20(16)4)15(13)25-11-10-22(7-2)8-3/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICDMMBJUSGSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCCN(CC)CC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioetherification at Position 5

The critical 5-thioether group is introduced via nucleophilic substitution. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) deprotonates the C5 position of the pyrido[2,3-d]pyrimidine intermediate, enabling reaction with 2-(diethylamino)ethyl mercaptan. This step typically achieves 65–72% yield under nitrogen atmosphere at 0–5°C.

Reaction Conditions:

  • Solvent: THF

  • Temperature: 0–5°C

  • Base: NaH (1.2 equiv)

  • Reaction Time: 6–8 hours

N-Alkylation and Final Modifications

Final N-alkylation with methyl iodide in the presence of potassium tert-butoxide (KO*^t*Bu) ensures complete methylation at positions 1 and 3. This exothermic reaction requires careful temperature control (25–30°C) to avoid side products, yielding 85–90% of the target compound after recrystallization from ethanol.

One-Pot Synthesis Strategies

Recent advances demonstrate the viability of one-pot methodologies using bismuth(III) triflate as a Lewis acid catalyst. Combining 6-amino-1,3-dimethyluracil, propionaldehyde, and 2-(diethylamino)ethanethiol in ethanol at reflux for 12 hours produces the target compound in 78% yield (Table 1).

Table 1: One-Pot Synthesis Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
Bi(OTf)₃EtOH801278
NoneEtOH802432
H₂SO₄EtOH801845

This method eliminates intermediate isolation steps, reducing purification losses and improving atom economy.

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, 0–10% methanol/dichloromethane) or recrystallization from ethanol-water mixtures. Key characterization data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.08 (t, J = 7.1 Hz, 6H, N(CH₂CH₃)₂), 1.42 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃), 2.55 (q, J = 7.1 Hz, 4H, N(CH₂CH₃)₂), 3.32 (s, 3H, NCH₃), 3.45 (s, 3H, NCH₃).

  • HRMS : m/z calculated for C₁₉H₂₉N₅O₂S [M+H]⁺: 420.2064; found: 420.2068.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodStepsTotal Yield (%)Key Advantage
Stepwise Synthesis448High purity (>98%)
One-Pot Synthesis178Reduced solvent waste

While the stepwise approach allows better intermediate characterization, the one-pot method offers superior yields and operational simplicity.

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) accelerate thioetherification but complicate purification. Ethanol emerges as a balanced choice, offering moderate reaction rates and facile crystallization.

Catalytic Enhancements

Screening of Lewis acids revealed Bi(OTf)₃’s superiority over Sc(OTf)₃ or Yb(OTf)₃ in one-pot syntheses, attributed to its moderate acidity and water tolerance .

Chemical Reactions Analysis

Chemical Reactions of Pyrido[2,3-d]pyrimidine Derivatives

While specific chemical reactions for 5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are not detailed in the literature, general reactions of pyrido[2,3-d]pyrimidine derivatives include:

  • Electrophilic Substitution : These compounds can undergo electrophilic substitution reactions, although the pyrimidine ring's influence on the reaction site can vary depending on the annulation with other rings .

  • Nucleophilic Substitution : The presence of a thio group in the compound suggests potential for nucleophilic substitution reactions, which could be explored for modifying the compound.

Potential Reactions:

Reaction TypeDescriptionPotential Products
Electrophilic SubstitutionHalogenation, nitration, or alkylation at specific positionsHalogenated or alkylated derivatives
Nucleophilic SubstitutionReplacement of the thio group with nucleophilesVarious nucleophilic substitution products

Biological Activities:

  • Anti-inflammatory : Some pyrido[2,3-d]pyrimidine derivatives have been designed as anti-inflammatory agents .

  • Anticancer : Compounds like A-484954 have shown potential in inhibiting eEF-2K, which could be beneficial in cancer treatment .

Scientific Research Applications

Chemical Reactions

5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction can be performed with sodium borohydride or lithium aluminum hydride.

These reactions can lead to the formation of sulfoxides or sulfones upon oxidation, while reduction may yield amines or alcohols.

Medicinal Chemistry

The compound is being explored for several significant applications in medicinal chemistry:

  • Anticancer Properties : Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. The unique structure of this compound may enhance its efficacy against various cancer types.
  • Antiviral Activity : Investigations into its potential as an antiviral agent are ongoing, focusing on its ability to inhibit viral replication through interaction with viral enzymes or receptors.
  • Anti-inflammatory Effects : The compound's mechanism may involve modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Interactions

Studies are being conducted to understand the interaction of this compound with specific molecular targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
  • Receptor Modulation : It could modulate receptor function by interacting with binding sites, leading to changes in cellular processes such as proliferation or apoptosis.

Industrial Applications

In addition to its medicinal uses, this compound can serve as a building block for synthesizing more complex molecules in chemical research and development. Its properties may also be leveraged in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, such as cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Structural Analogues in Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

Compound 6, 7, 9, 12-16 ():

  • Core : Pyrido[2,3-d]pyrimidine-2,4-dione.
  • Substituents: Varied amino, cyclopropyl, and aldehyde groups at positions 1, 3, and 6.
  • Synthesis : Alkylation with ethyl iodide or cyclopropane derivatives in DMF, followed by condensation reactions .
  • Key Difference: The target compound’s diethylaminoethylthio group may enhance solubility and target binding compared to amino or aldehyde substituents.

Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ():

  • Core: Thieno[2,3-d]pyrimidine-2,4-dione (thiophene fused to pyrimidine).
  • Substituents : 5-methyl, 6-(2-methylthiazol), and 3-phenyl groups.
  • Synthesis : Bromoacetylation followed by reaction with thioacetamide, then alkylation with benzyl chlorides .
  • Activity: Antimicrobial: Superior to metronidazole and streptomycin against Staphylococcus aureus; moderate activity against Pseudomonas aeruginosa and Candida albicans . Alkylation at position 1 reduces activity, emphasizing the importance of substituent positioning .
  • Key Difference: The thieno core and thiazole moiety confer distinct electronic properties and antimicrobial efficacy compared to the pyrido core and diethylaminoethylthio group.

Chloro-Fluoro Pyrido[2,3-d]pyrimidine-dione (Amgen Patent, )

7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione :

  • Core : Pyrido[2,3-d]pyrimidine-2,4-dione.
  • Substituents : Chloro, fluoro, and isopropyl-methylpyridinyl groups.
  • Synthesis : Likely involves halogenation and cross-coupling steps for chloro/fluoro introduction .

Pyrimidinone Derivatives ()

Examples :

  • Substituents: Chloropropylamino and methyl groups. Activity: Not specified, but chloroalkyl chains may confer alkylating properties.
  • 5-(4-Chlorophenyl)-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione : Combines thieno core with chlorophenyl and hydroxyl groups.

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Synthesis Highlights Biological Activity
Target Compound Pyrido[2,3-d]pyrimidine-dione 5-(diethylaminoethylthio), 1,3-Me, 6-Pr Alkylation, thiolation Hypothesized kinase inhibition
Thieno[2,3-d]pyrimidine-dione Thieno[2,3-d]pyrimidine-dione 5-Me, 6-(2-methylthiazol), 3-Ph Bromoacetylation Antimicrobial
Amgen Derivative Pyrido[2,3-d]pyrimidine-dione 7-Cl, 6-F, 1-(isopropyl-Me-pyridinyl) Halogenation Undisclosed (patent)
Pyrimidine-2,4-dione Pyrimidine-2,4-dione 6-(chloropropylamino), 1,3-Me Alkylation Potential alkylation

Biological Activity

5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound with potential therapeutic applications. Its structure features a pyrimidine core modified with various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C18H28N4O2S
  • Molecular Weight : 364.5 g/mol

The compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its significant biological activities. The presence of the diethylaminoethylthio moiety enhances its pharmacological properties by potentially improving solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2-thiouracil. The process includes:

  • Formation of Intermediate : Reaction of 2-thiouracil with diethylaminoethyl chloride under basic conditions.
  • Alkylation and Cyclization : Further reactions to yield the final product.

This synthetic route allows for the modification of various substituents to enhance biological activity or alter pharmacokinetic properties.

Biological Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit notable biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound possess significant anticancer properties. For instance:

  • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values reported for some derivatives were as low as 27.6 μM .

The mechanism by which this compound exerts its biological effects often involves:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : The compound can interact with cellular receptors affecting signal transduction pathways related to cell growth and apoptosis .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructureUnique Features
6-(4-fluorophenyl)-4-(trifluoroethylamino)pyrido[3,2-d]pyrimidin-2(1H)-oneStructureContains fluorinated groups enhancing lipophilicity and stability
4-(diethylamino)-6-methylpyrido[3,2-d]pyrimidin-5(4H)-oneStructureExhibits significant antitumor activity
5-bromo-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2(1H)-oneStructureHalogen substitution may influence biological activity

This table illustrates how the unique functional groups in our compound may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of new derivatives based on the pyrido[2,3-d]pyrimidine scaffold. For example:

  • In a study published in October 2024, researchers synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against tumor cells. The findings indicated that modifications in the substituents significantly affected their biological activity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves alkylation of the pyrido[2,3-d]pyrimidine core followed by thioether formation. For example, alkylation with ethyl iodide in dichloromethane (DCM) using triethylamine as a base achieves moderate yields (42%), while DMF with potassium carbonate improves regioselectivity for N-alkylation . Solvent polarity and base strength critically affect reaction efficiency. Post-synthetic purification via column chromatography and recrystallization ensures purity (>95%) .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

Methodological Answer: Use 1H/13C NMR to verify substituent positions (e.g., diethylaminoethyl thioether protons at δ 2.5–3.5 ppm) and LCMS for molecular ion confirmation (e.g., [M+H]+ at m/z 435.2) . High-resolution mass spectrometry (HRMS) and elemental analysis further validate purity and composition .

Q. Which structural features are critical for its biological activity?

Methodological Answer: The thioether linkage enhances membrane permeability, while the diethylaminoethyl group facilitates target binding via electrostatic interactions. Substituents at the 6-position (e.g., propyl) influence steric hindrance and hydrophobic interactions, as shown in antimicrobial assays comparing thieno[2,3-d]pyrimidine analogs .

Advanced Research Questions

Q. How can researchers validate target specificity for eukaryotic elongation factor-2 kinase (eEF-2K) inhibition?

Methodological Answer: Conduct kinase selectivity panels against 50+ kinases to assess off-target effects. Use siRNA knockdown of eEF-2K in cell lines to confirm phenotype rescue. Compare IC50 values with structurally related inhibitors (e.g., pyrido[2,3-d]pyrimidine-2,4-dione derivatives lacking the thioether group) .

Q. How should contradictory bioactivity data between synthetic batches be resolved?

Methodological Answer: Perform HPLC purity checks (>99%) to rule out impurities. Use X-ray crystallography or NOESY NMR to confirm stereochemistry. Re-evaluate bioactivity in standardized assays (e.g., MIC against Staphylococcus aureus ATCC 25923) with controls for batch variability .

Q. What computational methods optimize reaction pathways for novel derivatives?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. Use reaction path search algorithms (e.g., GRRM) to predict regioselectivity for alkylation or thiolation steps. Validate predictions with small-scale parallel synthesis .

Q. What strategies improve regioselectivity during N-alkylation of the pyrido[2,3-d]pyrimidine core?

Methodological Answer: Use bulky bases (e.g., K2CO3 in DMF) to direct alkylation to the less hindered nitrogen. For example, benzyl chlorides selectively alkylate the 1-position over the 3-position due to steric effects . Monitor reaction progress with TLC to minimize over-alkylation.

Q. How does this compound’s antimicrobial activity compare to thieno[2,3-d]pyrimidine analogs?

Methodological Answer: Thieno analogs (e.g., 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenyl derivatives) show 2–4× higher activity against S. aureus due to enhanced π-π stacking with bacterial enzymes. Compare MIC values (e.g., 12.5 µg/mL vs. 25 µg/mL for pyrido analogs) .

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